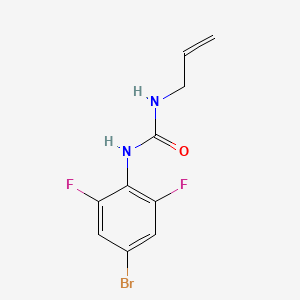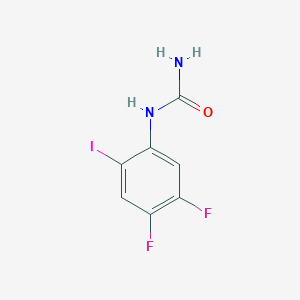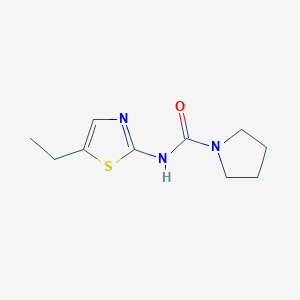
1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea, also known as BDF 8634, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various applications. In
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 can prevent the synthesis of pyrimidine nucleotides, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea has various biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has also been found to have anti-inflammatory properties. It can inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea in lab experiments is its ability to inhibit DHODH selectively. This makes it a useful tool for studying the role of DHODH in various biological processes. However, one limitation of using 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for research on 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea. One area of interest is in the development of new cancer therapies. 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has shown promise in preclinical studies, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new anti-inflammatory drugs. 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has been found to have anti-inflammatory properties, and further studies could lead to the development of new drugs for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea is a chemical compound that has been studied for its potential use in various scientific research applications. Its ability to inhibit DHODH selectively makes it a useful tool for studying the role of DHODH in various biological processes. Additionally, its potential as a cancer treatment and anti-inflammatory drug makes it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea involves the reaction of 4-bromo-2,6-difluoroaniline with propargyl isocyanate. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has the ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O/c1-2-3-14-10(16)15-9-7(12)4-6(11)5-8(9)13/h2,4-5H,1,3H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLALUVNUTJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)


![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)